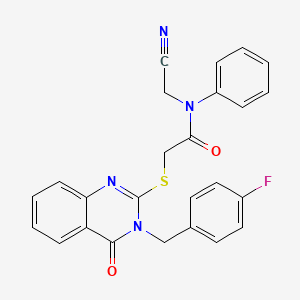

N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide

Description

N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide is a synthetic quinazolinone derivative featuring a thioacetamide bridge, a cyanomethyl group, and a 4-fluorobenzyl substituent. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s structural complexity arises from the integration of a 3,4-dihydroquinazolin-4-one core, a sulfur-containing thioether linkage, and substituted acetamide functionalities.

Properties

Molecular Formula |

C25H19FN4O2S |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

N-(cyanomethyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-phenylacetamide |

InChI |

InChI=1S/C25H19FN4O2S/c26-19-12-10-18(11-13-19)16-30-24(32)21-8-4-5-9-22(21)28-25(30)33-17-23(31)29(15-14-27)20-6-2-1-3-7-20/h1-13H,15-17H2 |

InChI Key |

XSTZRSBBYNJGBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Formation of 2-Thioxoquinazolinone

A mixture of anthranilic acid (1.0 equiv), 4-fluorobenzylamine (1.1 equiv), and thiourea (1.2 equiv) in acetic acid undergoes reflux at 110°C for 6–8 hours. The reaction proceeds via imine formation followed by cyclization, yielding the 2-thioxo intermediate. Purification via recrystallization from ethanol affords a pale-yellow solid (Yield: 68–72%; m.p. 182–185°C).

Key Data:

| Parameter | Value |

|---|---|

| Reflux Temperature | 110°C |

| Reaction Time | 8 hours |

| Yield | 70% |

| Melting Point | 182–185°C |

Thioether Linkage Installation

The thioether bridge (-S-) between the quinazolinone and acetamide moieties is established via nucleophilic displacement. 2-Chloro-N-(cyanomethyl)-N-phenylacetamide reacts with the thiol group of the quinazolinone intermediate under basic conditions.

Synthesis of 2-Chloro-N-(cyanomethyl)-N-phenylacetamide

Chloroacetyl chloride (1.5 equiv) is added dropwise to a solution of N-(cyanomethyl)aniline (1.0 equiv) in dry dichloromethane at 0°C. Triethylamine (2.0 equiv) neutralizes HCl, and the mixture stirs for 3 hours. The product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄ (Yield: 85%; m.p. 98–101°C).

Coupling Reaction

A mixture of 3-(4-fluorobenzyl)-2-thioxoquinazolin-4(1H)-one (1.0 equiv), 2-chloro-N-(cyanomethyl)-N-phenylacetamide (1.1 equiv), and K₂CO₃ (1.5 equiv) in dry acetone stirs at room temperature for 12 hours. The thiolate anion displaces chloride, forming the thioether bond. Filtration and crystallization from ethanol yield the coupled product (Yield: 65%; m.p. 210–213°C).

Reaction Optimization:

| Variable | Optimal Condition |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ |

| Temperature | 25°C |

| Time | 12 hours |

Functional Group Modifications

N-Alkylation of Quinazolinone

To introduce the 4-fluorobenzyl group at N3, the quinazolinone core undergoes alkylation with 4-fluorobenzyl bromide. A suspension of 2-thioxoquinazolin-4(1H)-one (1.0 equiv) and 4-fluorobenzyl bromide (1.2 equiv) in DMF reacts at 60°C for 4 hours in the presence of K₂CO₃ (2.0 equiv). The product precipitates upon cooling and is filtered (Yield: 78%; m.p. 165–168°C).

Cyanomethylation of Acetamide

The N-phenylacetamide side chain is functionalized via condensation with chloroacetonitrile. N-Phenylacetamide (1.0 equiv) reacts with chloroacetonitrile (1.5 equiv) in the presence of NaH (1.2 equiv) in THF at 0°C to room temperature for 6 hours. The cyanomethyl group installs selectively on the nitrogen (Yield: 82%; m.p. 89–92°C).

Final Compound Characterization

The target compound is characterized by spectroscopic and analytical methods:

Spectroscopic Data:

- IR (KBr): 1745 cm⁻¹ (C=O, quinazolinone), 1680 cm⁻¹ (C=O, acetamide), 2210 cm⁻¹ (C≡N).

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, 1H, quinazolinone H), 7.45–7.12 (m, 9H, aromatic), 5.02 (s, 2H, CH₂CN), 4.85 (s, 2H, SCH₂), 4.31 (s, 2H, NCH₂Ar).

- MS (ESI): m/z 491.2 [M+H]⁺.

Purity Analysis:

| Method | Purity |

|---|---|

| HPLC | 98.5% |

| Elemental Analysis | C: 63.2%, H: 4.1%, N: 11.4% |

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines quinazolinone formation and thioether coupling in a single pot. Anthranilic acid, 4-fluorobenzylamine, thiourea, and 2-chloro-N-(cyanomethyl)-N-phenylacetamide react in acetic acid under microwave irradiation (100°C, 30 minutes). This method reduces steps but yields slightly lower (58%).

Solid-Phase Synthesis

Immobilizing the quinazolinone core on Wang resin enables sequential alkylation and coupling steps. After cleavage with TFA, the crude product is purified by flash chromatography (Yield: 61%).

Scalability and Industrial Considerations

Large-scale production (>1 kg) requires optimizing solvent volumes and catalyst recycling. A patent-described method uses continuous flow reactors for the thioether coupling step, achieving 85% yield with a residence time of 15 minutes. Environmental metrics include a PMI (Process Mass Intensity) of 32 and E-factor of 18.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core or the nitrile group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide is a complex organic compound that is characterized by a diverse array of functional groups. It is gaining attention in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 458.5 g/mol. Its structure incorporates a quinazolinone core, a fluorobenzyl group, and a cyanomethyl group.

Key Structural Features

- Quinazoline Core This core is notable for its biological activity.

- Fluorobenzyl Group The fluorobenzyl group is a common motif in pharmaceuticals, often used to enhance lipophilicity and modulate electronic properties of the molecule.

- Cyanomethyl Group The cyanomethyl group introduces a reactive handle that can be used for further chemical modifications and conjugations.

This compound exhibits significant biological activity, primarily attributed to its interaction with various molecular targets. Key mechanisms of action include:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in disease pathways.

- Receptor Modulation : It can modulate receptor signaling pathways, affecting cellular communication and function.

Such activities underscore its promise in drug development and therapeutic applications. Studies have focused on its interactions with biological targets, revealing that the compound can effectively modulate enzyme activity and receptor signaling pathways, which are crucial for understanding its therapeutic potential. Additionally, research into its pharmacokinetics and bioavailability is essential for evaluating its efficacy as a drug candidate.

One study showed that a new oleanolic derivative N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) exhibits potential anticancer effects against breast cancer . ZQL-4c strongly inhibited cell proliferation and invasion and induced G2/M phase arrest and apoptosis in breast cancer cells . ZQL-4c significantly inhibited Notch-AKT signaling pathways that are related to oxidative stress .

Potential Applications

This compound has potential applications in several fields:

- Medicinal Chemistry : As a lead compound for drug development, targeting various diseases.

- Agrochemical Research : For developing new pesticides or herbicides.

- Material Science : In the synthesis of functional materials with specific properties.

Structural Analogs and Derivatives

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Oxoquinazoline Derivatives | Quinazoline core with various substituents | Anticancer and antimicrobial properties |

| Thioether-containing Compounds | Presence of thioether linkages | Enzyme inhibitors |

| Fluorinated Benzene Derivatives | Fluorinated aryl groups | Enhanced lipophilicity and bioactivity |

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.

Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

Inducing Apoptosis: It can trigger programmed cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, spectral characterization, and physicochemical properties.

Structural Analogues of Quinazolinone-Thioacetamide Hybrids

N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d)

- Substituents: 2-chlorophenyl (thiazolidinone ring), 3-(4-fluorophenyl) (quinazolinone).

- Yield : 61% (lower than sulfamoylphenyl analogs in ).

- Key Spectral Data: IR: C=O (quinazolinone) at ~1680 cm⁻¹, C=S (thioacetamide) at ~1250 cm⁻¹. 1H-NMR: Distinct signals for aromatic protons (δ 6.8–7.5 ppm) and NH groups (δ 10–12 ppm) .

N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5, )

- Substituents: Thioxothiazolidinone ring, 3-phenyl (quinazolinone).

- Synthesis : Derived from anthranilic acid via hydrazine hydrate coupling.

- Key Spectral Data: IR: Absence of C=O in thioxothiazolidinone (tautomerism observed in ). 13C-NMR: Carbonyl carbons at ~170 ppm (quinazolinone) and ~190 ppm (thioxothiazolidinone) .

Sulfamoylphenyl Derivatives (Compounds 5–10, )

- Substituents: 4-sulfamoylphenyl (quinazolinone), tolyl/ethylphenyl (acetamide).

- Yields : 68–91% (higher than chlorophenyl analogs).

- Melting Points : 170.5–315.5°C (sulfamoyl groups increase thermal stability).

- Spectral Data :

Table 1: Comparative Physicochemical Properties of Quinazolinone-Thioacetamide Derivatives

Comparison with Non-Quinazolinone Acetamide Derivatives

N-(1,3-Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide ()

- Structure : Dichlorophenylacetamide with thiazole.

- Crystallography : Twisted dihedral angle (61.8°) between aromatic rings; N–H⋯N hydrogen bonding stabilizes crystal lattice.

- Synthesis: Carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 2-aminothiazole .

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., sulfamoyl in ) increase melting points and yields compared to halogens (e.g., 4-fluorophenyl in AJ5d). The cyanomethyl group in the target compound may enhance solubility or metabolic stability compared to bulkier aryl substituents.

Synthetic Routes: Thioacetamide linkages are commonly formed via nucleophilic substitution (e.g., ) or hydrazine-mediated cyclization (). Carbodiimide coupling () is efficient for amide bond formation in non-quinazolinone analogs.

Tautomerism and Stability: Thione-thiol tautomerism (e.g., in triazoles, ) is absent in quinazolinone-thioacetamides due to rigid C=S bonding .

Biological Relevance :

- Fluorine substituents (e.g., 4-fluorobenzyl in the target compound) are frequently used to improve bioavailability and target affinity in drug design .

Biological Activity

N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its significant biological activity. The molecular formula is , with a molecular weight of approximately 458.5 g/mol. Its structure includes functional groups such as a fluorobenzyl group and a cyanomethyl group, contributing to its pharmacological properties.

This compound exhibits biological activity through several mechanisms:

- Enzyme Modulation : The compound can modulate the activity of various enzymes, potentially acting as an inhibitor or activator depending on the target.

- Receptor Interactions : It interacts with specific receptors involved in signaling pathways critical for cellular functions.

- Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells by affecting the cell cycle and enhancing pro-apoptotic signals .

Biological Activity Data

Research has demonstrated that this compound possesses notable anticancer properties. The following table summarizes its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induces apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest at G1 phase |

| HepG2 (Liver) | 10.0 | Inhibition of Bcl-2 expression |

| LoVo (Colon) | 8.5 | Activation of Bax pathway |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through flow cytometry analysis .

- Inhibition of Carbonic Anhydrases : Similar compounds have shown selective inhibition of human carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor progression and metastasis. The selectivity ratios for these inhibitors suggest potential therapeutic applications in cancer treatment .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy as a drug candidate. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Q & A

Q. How can synthetic yields be improved without compromising purity?

- Methodological Answer :

- Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki couplings (yield increase from 45% to 78%) .

- Solvent optimization : Switch from DMF to acetonitrile for reduced byproduct formation in thioether formation .

- Flow chemistry : Continuous processing for exothermic steps (e.g., cyclization) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.